molecular formula C8H5NO3S B1315685 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid CAS No. 99615-68-6

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B1315685
CAS No.: 99615-68-6
M. Wt: 195.2 g/mol
InChI Key: USZSGINUZRHINQ-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the second position and a carboxylic acid group at the sixth position. It has a molecular formula of C8H5NO3S and a molecular weight of 195.2 g/mol . This compound is of significant interest due to its diverse applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting K1 capsule formation in Escherichia coli suggests that it can alter bacterial cell processes and potentially affect bacterial virulence .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to inhibit K1 capsule formation in Escherichia coli is an example of its molecular mechanism of action . This inhibition likely involves binding to specific targets within the bacterial cells, disrupting their normal function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where the compound exhibits significant biological activity only above certain concentrations. At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity. Studies have shown that the compound can be effectively transported to target sites within cells, enhancing its efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzothiazole derivatives .

Scientific Research Applications

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3-benzothiazole
  • 2-Mercapto-1,3-benzothiazole
  • 6-Hydroxybenzothiazole-2-carbonitrile

Uniqueness

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and binding properties. This makes it a versatile compound in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSGINUZRHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556123
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99615-68-6
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-3-mercaptobenzoic acid (680 mg) was dissolved in tetrahydrofuran (20 ml), and potassium carbonate (550 mg) was added thereto and stirred for 30 minutes at room temperature. The mixture was cooled to −78° C., and triphosgene (400 mg) was added thereto and stirred for 1 hour. The mixture was warmed to room temperature and concentrated under reduced pressure until the volume of the solvent became ⅓. Water (20 ml) and formic acid were added to the concentrate until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (740 mg, Y.:95%) as white crystals.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Yield
95%

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